N-(3-(dimethylamino)propyl)-4-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-(dimethylamino)propyl)-4-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride” is a complex organic compound. It seems to contain a benzothiazole ring, which is a heterocyclic compound .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
Scientific Research Applications
Corrosion Inhibition
Benzothiazole derivatives have been studied for their corrosion inhibiting properties on carbon steel in acidic environments. These inhibitors show high efficiency, possibly through physical and chemical adsorption onto the metal surface, suggesting potential applications in corrosion protection strategies (Hu et al., 2016).
Antimicrobial and Anticancer Activities
Derivatives of benzothiazole have been synthesized and tested for antimicrobial and anticancer activities. Some compounds exhibit significant inhibition against various microorganisms and cancer cell lines, indicating their potential in developing new therapeutic agents (Deep et al., 2016).
Antipsychotic Potential
Research on N,N-dimethylamino benzamide derivatives related to thiazole and thiazoline structures has shown promising anti-inflammatory activity without adverse effects on myocardial function. These findings highlight the therapeutic potential of these compounds in treating inflammation and possibly other conditions (Lynch et al., 2006).
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
The compound interacts with its targets (COX-1 and COX-2) by inhibiting their peroxidase activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it disrupts the production of prostaglandins from arachidonic acid . This disruption leads to a decrease in inflammation, as prostaglandins are responsible for promoting inflammation .
Result of Action
The compound’s action results in a reduction of the inflammatory response . By inhibiting COX-1 and COX-2, it decreases the production of prostaglandins, leading to less inflammation . In vitro studies have shown that the compound can inhibit albumin denaturation, further demonstrating its anti-inflammatory properties .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-4-fluoro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2S.ClH/c1-23(2)12-5-13-24(19(25)14-8-10-15(21)11-9-14)20-22-18-16(26-3)6-4-7-17(18)27-20;/h4,6-11H,5,12-13H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOCEDSUWJOXCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC=C(C=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.